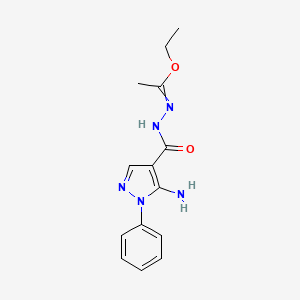
ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the amino group and the phenyl ring in its structure makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate typically involves the reaction of ethyl 5-amino-1-phenylpyrazole-4-carboxylate with hydrazine derivatives. One common method is the condensation reaction between ethyl 5-amino-1-phenylpyrazole-4-carboxylate and ethanehydrazonate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds.
科学的研究の応用
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate can be compared with other similar compounds, such as:
5-Amino-1-phenylpyrazole-4-carboxylate: This compound shares a similar pyrazole core but lacks the ethanehydrazonate moiety.
5-Amino-3-phenylisoxazole: Another heterocyclic compound with a similar amino and phenyl substitution pattern but different ring structure.
Ethyl 1-phenyl-3-(2-pyridyl)pyrazole-4-carboxylate: A related pyrazole derivative with different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H17N5O2 |
|---|---|
分子量 |
287.32 g/mol |
IUPAC名 |
ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate |
InChI |
InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20) |
InChIキー |
LCGQSAQHSIXDBZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



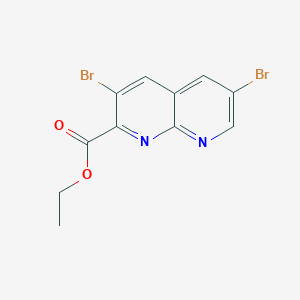
![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
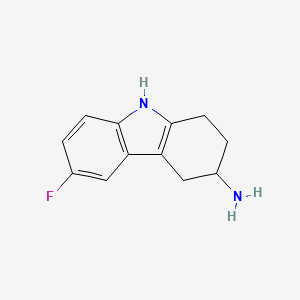
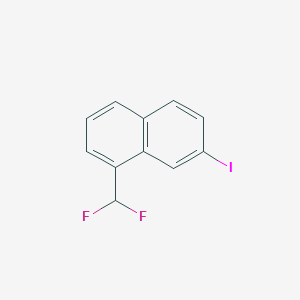

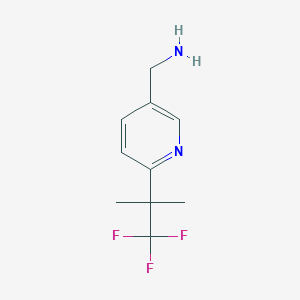

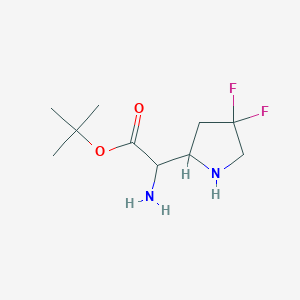
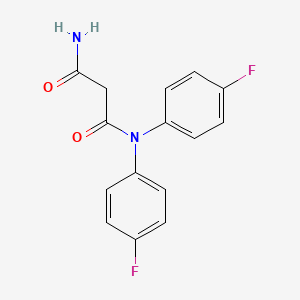
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
